molecular formula C13H16FN5O B2362388 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide CAS No. 920464-17-1

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide

Cat. No.: B2362388
CAS No.: 920464-17-1
M. Wt: 277.303
InChI Key: NJGTZJDHFAJCDL-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a tetrazole ring, and a pentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide typically involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization under acidic conditions to yield 1-(4-fluorophenyl)-1H-tetrazole. The final step involves the reaction of 1-(4-fluorophenyl)-1H-tetrazole with pentanoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of tetrazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
  • N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)pentanamide
  • N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)pentanamide

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)pentanamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5O/c1-2-3-4-13(20)15-9-12-16-17-18-19(12)11-7-5-10(14)6-8-11/h5-8H,2-4,9H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGTZJDHFAJCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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